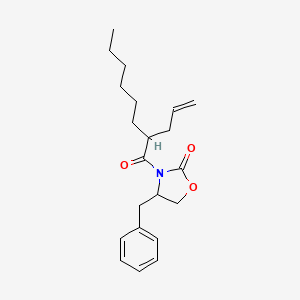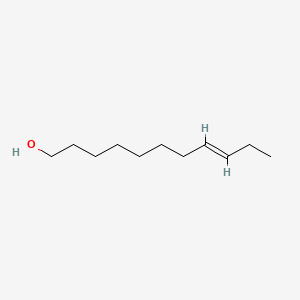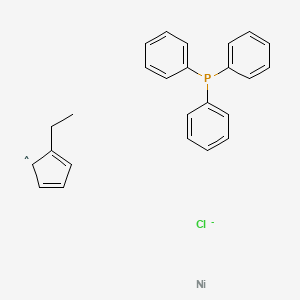
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) es un compuesto organometálico con la fórmula molecular C25H24ClNiP. Se utiliza principalmente en entornos de investigación, particularmente en el campo de la catálisis. El compuesto presenta un centro de níquel coordinado a un ligando cloro, un ligando etilciclopentidienil y un ligando trifenilfosfina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) típicamente involucra la reacción de cloruro de níquel con ligandos etilciclopentidienil y trifenilfosfina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias. El proceso puede involucrar el uso de solventes como tetrahidrofurano (THF) o diclorometano (DCM) para facilitar la reacción .
Métodos de producción industrial
Si bien el compuesto se utiliza principalmente en la investigación, su producción industrial probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría el uso de reactores industriales y un control más estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar complejos de níquel de mayor estado de oxidación.
Reducción: Se puede reducir para formar especies de níquel de menor estado de oxidación.
Sustitución: El ligando cloro se puede sustituir con otros ligandos como haluros, fosfinas o carbonilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen oxígeno, peróxido de hidrógeno y otros peróxidos.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir complejos de níquel(III) o níquel(IV), mientras que las reacciones de sustitución pueden producir una variedad de complejos de níquel con diferentes ligandos .
Aplicaciones Científicas De Investigación
Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) tiene varias aplicaciones en la investigación científica:
Catálisis: Se utiliza como catalizador en diversas reacciones orgánicas, incluidas reacciones de acoplamiento cruzado y procesos de polimerización.
Ciencia de materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluidos los marcos metal-orgánicos (MOF) y los polímeros de coordinación.
Química medicinal: La investigación está en curso para explorar su posible uso en química medicinal, particularmente en el desarrollo de fármacos basados en metales
Mecanismo De Acción
El mecanismo por el cual Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) ejerce sus efectos es principalmente a través de su función como catalizador. El centro de níquel puede facilitar diversas transformaciones químicas coordinándose con los sustratos y activándolos para una mayor reacción. Los ligandos etilciclopentidienil y trifenilfosfina ayudan a estabilizar el centro de níquel y modulan su reactividad .
Comparación Con Compuestos Similares
Compuestos similares
Cloro(ciclopentidienil)(trifenilfosfina)níquel(II): Estructura similar pero con un ligando ciclopentidienil en lugar de un ligando etilciclopentidienil.
Dicloruro de bis(trifenilfosfina)níquel(II): Contiene dos ligandos trifenilfosfina y dos ligandos cloro.
Bis(etilciclopentidienil)níquel(II): Contiene dos ligandos etilciclopentidienil.
Singularidad
Cloro(etilciclopentidienil)(trifenilfosfina)níquel(II) es único debido a su combinación específica de ligandos, que proporciona un perfil de reactividad distinto. La presencia del ligando etilciclopentidienil puede influir en las propiedades electrónicas del centro de níquel, haciéndolo adecuado para aplicaciones catalíticas específicas .
Propiedades
Fórmula molecular |
C25H24ClNiP- |
|---|---|
Peso molecular |
449.6 g/mol |
InChI |
InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1 |
Clave InChI |
RJBSDSQGNLWKAW-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
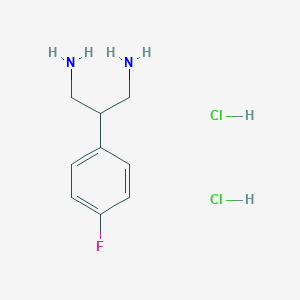
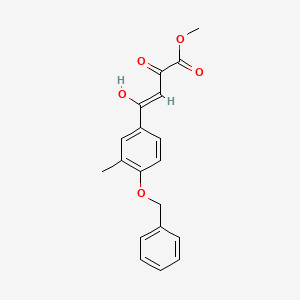
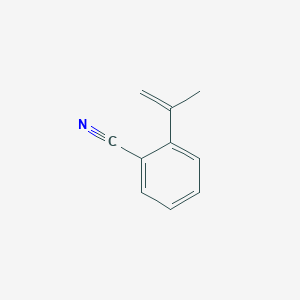

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

